4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide
Descripción
The exact mass of the compound 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide is 344.11677834 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8OS/c1-20-12-11(18-19-20)13(16-9-15-12)21-4-6-22(7-5-21)14(23)17-10-3-2-8-24-10/h2-3,8-9H,4-7H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZYORMSOXNVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CS4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazolopyrimidine derivatives, have been reported to inhibit enzymes like cdk2.
Mode of Action
Based on the structural similarity to other triazolopyrimidine derivatives, it can be hypothesized that it may interact with its target enzyme through hydrogen bonding.
Biochemical Pathways
Compounds with similar structures have been reported to affect cell cycle progression and induce apoptosis within cells.
Actividad Biológica
The compound 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide is a derivative of triazolo-pyrimidine and piperazine, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Triazolo[4,5-d]pyrimidine moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with various pharmacological effects.
- Thiophene substituent : Contributes to the lipophilicity and bioactivity of the compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar triazolo-pyrimidine derivatives. For instance, a study synthesized various piperazinyltriazolophthalazines and assessed their cytotoxicity against several cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) .
Table 1: In Vitro Cytotoxicity of Piperazinyl Triazolophthalazines
| Compound | HePG-2 IC50 (µM) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|---|---|
| 23 | 15.05 | Moderate | Moderate | Moderate |
| 24 | 17.23 | Moderate | Moderate | Moderate |
The results indicated that compounds with specific substitutions exhibited significant inhibitory effects, suggesting that structural modifications can enhance anticancer activity.
The mechanism by which triazolo-pyrimidine derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways related to cancer cell proliferation. For example, some derivatives have been shown to inhibit PARP-1 (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms .
Anti-thrombotic Effects
Triazolo[4,5-d]pyrimidine derivatives have been investigated for their anti-thrombotic properties. A patent describes the use of these compounds in preventing platelet aggregation, which is crucial in managing cardiovascular diseases . The ability to inhibit platelet adhesion could be beneficial in preventing thrombotic events such as myocardial infarction.
Case Studies
A notable case study involved a series of synthesized triazolo-pyrimidine derivatives tested for their biological activity. The compounds were evaluated for their efficacy against various cancer cell lines and demonstrated promising results in reducing cell viability at low concentrations .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the potential of triazolo[4,5-d]pyrimidine derivatives as inhibitors of deubiquitinating enzymes (DUBs), which play crucial roles in cancer progression. For instance, compounds from this class have been shown to inhibit USP28 (ubiquitin-specific protease 28), which is implicated in tumorigenesis through the stabilization of oncogenic proteins like c-Myc. The compound has demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity against USP28 .
Purine Receptor Antagonism
Another significant application of triazolo[4,5-d]pyrimidine derivatives is their role as purine receptor antagonists. These compounds can modulate pathways involved in inflammation and pain, making them potential candidates for treating conditions such as arthritis and gout . The specific compound may exhibit similar antagonistic properties due to its structural resemblance to known purine receptor ligands.
Synthesis and Chemical Properties
The synthesis of 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Pyrimidine Modification : Introducing methyl groups at specific positions to enhance biological activity.
- Piperazine Attachment : Linking piperazine moieties to impart additional pharmacological properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines including breast cancer and non-small cell lung cancer (NSCLC) cells . These findings suggest that further development could lead to effective cancer therapies.
In Vivo Efficacy
Preclinical trials are necessary to evaluate the in vivo efficacy and safety profile of this compound. Initial assessments indicate promising results in animal models, showing reduced tumor growth rates compared to control groups.
References Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
